molecular formula C21H17ClN4O2 B2400689 4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 1207051-24-8

4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2400689
CAS No.: 1207051-24-8
M. Wt: 392.84
InChI Key: NLLBOBGEVBNDAI-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide: is a complex organic compound featuring multiple functional groups, including imidazole, isoxazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and isoxazole rings. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazole and benzamide groups can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed on the isoxazole ring.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the imidazole and benzamide moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Oxidation of the imidazole group can lead to the formation of imidazole-2-carboxylic acid derivatives.

  • Reduction: : Reduction of the isoxazole ring can produce isoxazole-3-carboxylic acid derivatives.

  • Substitution: : Substitution reactions can yield various substituted imidazoles and benzamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: : The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the imidazole group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • Imidazole derivatives: : These compounds share the imidazole ring but may lack the isoxazole or benzamide groups.

  • Isoxazole derivatives: : These compounds contain the isoxazole ring but may not have the imidazole or benzamide moieties.

  • Benzamide derivatives: : These compounds feature the benzamide group but may not include the imidazole or isoxazole rings.

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Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-18-7-5-16(6-8-18)20-11-19(25-28-20)12-24-21(27)17-3-1-15(2-4-17)13-26-10-9-23-14-26/h1-11,14H,12-13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBOBGEVBNDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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